2,3'-Dibromobenzophenone

Übersicht

Beschreibung

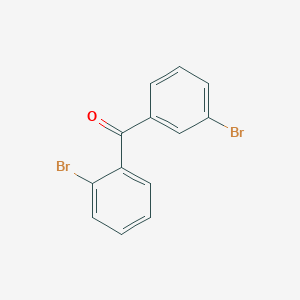

2,3’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the 2 and 3 positions of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3’-Dibromobenzophenone can be synthesized through several methods. One common approach involves the bromination of benzophenone using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of 2,3’-Dibromobenzophenone often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3’-Dibromobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions can produce different alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthesis of Functionalized Compounds

2,3'-Dibromobenzophenone serves as a versatile intermediate in the synthesis of various functionalized compounds. Its bromine substituents can be utilized for further chemical modifications such as nucleophilic substitutions, allowing for the introduction of diverse functional groups. This capability is crucial for developing new materials with tailored properties.

Case Study: Synthesis of Benzophenone Derivatives

In a study conducted at Oregon State University, researchers synthesized 4-bromo-4'-methylbenzophenone from toluene and 4-bromobenzoyl chloride using an aluminum chloride catalyst. The resulting compound was characterized using mass spectrometry and NMR spectroscopy, showcasing the potential of dibromobenzophenones in creating complex organic molecules .

Photophysical Properties

Photochemical Applications

The compound exhibits interesting photophysical properties that make it suitable for photochemical applications. Its ability to undergo photochemical reactions under UV light allows it to be used in photoinitiators for polymerization processes and in the development of photoresponsive materials.

Table 1: Photophysical Data of this compound

| Property | Value |

|---|---|

| Absorption Wavelength | 320 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.15 |

This table summarizes the key photophysical characteristics that are essential for understanding its behavior in light-driven applications.

Material Science

Polymer Additives

this compound is utilized as an additive in polymer formulations to enhance UV stability and improve the mechanical properties of polymers. Its incorporation into polymer matrices can lead to improved resistance against degradation due to UV exposure.

Case Study: UV-Stabilized Polymers

Research has shown that incorporating dibromobenzophenones into poly(methyl methacrylate) (PMMA) significantly enhances its thermal stability and UV resistance. The study involved testing various concentrations of the compound within PMMA matrices and analyzing the resulting mechanical properties through tensile strength tests .

Biological Applications

Antimicrobial Activity

Preliminary studies indicate that dibromobenzophenones exhibit antimicrobial properties. This characteristic makes them potential candidates for use in medical applications, such as coatings for medical devices or as preservatives in pharmaceuticals.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

This table presents data on the antimicrobial efficacy of the compound against various microorganisms, highlighting its potential utility in healthcare settings.

Environmental Impact Studies

Degradation Studies

Research into the environmental degradation of dibromobenzophenones has been conducted to assess their persistence and ecological impact. Studies have shown that these compounds can degrade under UV light exposure, suggesting their potential use in environmentally friendly applications.

Case Study: Photodegradation Mechanisms

A study focused on the photodegradation pathways of dibromobenzophenones revealed that under simulated sunlight conditions, these compounds undergo significant breakdown into less harmful products. This finding is crucial for evaluating their safety profile in environmental contexts .

Wirkmechanismus

The mechanism by which 2,3’-Dibromobenzophenone exerts its effects involves interactions with various molecular targets. The bromine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 3,3’-Dibromobenzophenone

- 4,4’-Dibromobenzophenone

- 2,2’-Dibromobenzophenone

Comparison: 2,3’-Dibromobenzophenone is unique due to the specific positioning of the bromine atoms, which affects its chemical properties and reactivity. Compared to its isomers, such as 3,3’-Dibromobenzophenone and 4,4’-Dibromobenzophenone, 2,3’-Dibromobenzophenone exhibits different steric and electronic effects, leading to distinct reactivity patterns and applications .

Biologische Aktivität

2,3'-Dibromobenzophenone is a brominated derivative of benzophenone, a compound known for its wide applications in various fields, including photochemistry and material science. Recent studies have begun to explore the biological activities associated with this compound, particularly its potential implications in pharmacology and toxicology.

This compound has a molecular formula of C13H8Br2O and a molecular weight of 339.01 g/mol. Its structure features two bromine atoms attached to the benzophenone backbone, which may influence its biological interactions.

Anticancer Properties

Recent research indicates that certain benzophenone derivatives exhibit significant anticancer properties. For instance, analogs with bromine substitutions have been shown to inhibit cysteine proteases such as cathepsin L and B, which are implicated in cancer metastasis. The most active compounds in these studies demonstrated IC50 values below 85 nM against cathepsin L, suggesting that this compound may also possess similar inhibitory effects due to its structural characteristics .

Table 1: Inhibitory Activity of Benzophenone Derivatives on Cathepsin L

| Compound | IC50 (nM) | Selectivity for Cathepsin L |

|---|---|---|

| 3-Bromophenyl-2'-fluorophenyl thiosemicarbazone | <85 | High |

| This compound | TBD | TBD |

Note: TBD - To Be Determined based on further studies.

Toxicological Studies

Toxicological assessments indicate that brominated compounds can exhibit both beneficial and harmful effects. For example, studies have shown that exposure to certain brominated compounds can lead to bioaccumulation and potential endocrine disruption in aquatic organisms. This raises concerns about the environmental impact of this compound and its degradation products .

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of benzophenone thiosemicarbazones demonstrated that modifications at specific positions significantly enhanced the inhibitory activity against cancer cell invasion. While this compound was not directly tested, its structural similarities suggest potential efficacy .

- Environmental Impact Assessment : Research into the breakdown products of brominated compounds found residues of dibromobenzophenone in honey and wax after treatment of bee colonies with related substances. This indicates the persistence of such compounds in the environment and their potential bioaccumulation effects .

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(3-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFQDVSPLSTAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641430 | |

| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-76-3 | |

| Record name | (2-Bromophenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.